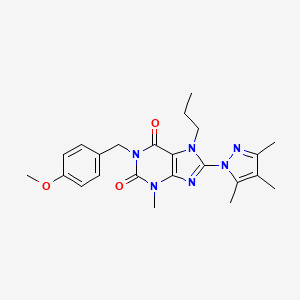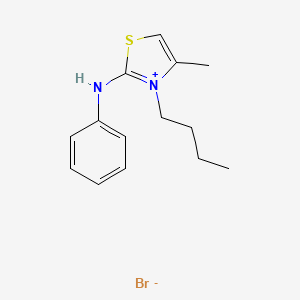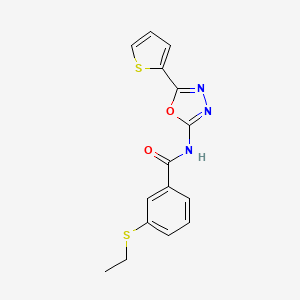
2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yields of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Hypoxia-Selective Cytotoxins
Compounds structurally related to 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide have been studied for their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity towards hypoxic cells, which are commonly found in solid tumors, making them promising candidates for cancer therapy (Palmer et al., 1996). The mechanism involves selective activation under low oxygen conditions, leading to targeted cytotoxicity against tumor cells without affecting healthy tissues.
Anticancer Agents
The oxadiazole moiety, present in the compound's structure, is a common feature in various synthetic efforts aimed at developing new anticancer agents. For instance, derivatives incorporating the 1,3,4-oxadiazole ring have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. Such studies underscore the compound's potential application in designing novel anticancer therapies (Altıntop et al., 2018).
Antimicrobial Activity
Compounds with similar structural frameworks have been explored for their antimicrobial properties. The presence of oxadiazole and nitrobenzamide components can contribute to significant antibacterial and antifungal activities. Research in this domain focuses on developing new antimicrobial agents that can address the challenge of antibiotic resistance (Aziz‐ur‐Rehman et al., 2013).
Corrosion Inhibition
The structural elements of this compound suggest potential applications in corrosion inhibition. Oxadiazole derivatives, for instance, have been studied for their effectiveness in protecting metals against corrosion in aggressive environments. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion and extending the lifespan of metal-based structures (Kalia et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMDJDXPTEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)azetidin-3-amine](/img/structure/B2681124.png)
![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)



![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)
![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)
